Octahydroindole-2-Carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of Oic and its derivatives has been explored through various strategies. High yielding and selective alkylations of a suitably protected derivative of Oic have been described, showcasing the influence of its fused bicyclic structure on the stereochemical outcomes of direct alkylation reactions (Sayago et al., 2009). Furthermore, an improved strategy for the synthesis of enantiomerically pure Oic, based on the formation of a trichloromethyloxazolidinone derivative, provides access to α-tetrasubstituted derivatives of this Oic stereoisomer in a concise and efficient manner (Sayago et al., 2008).
Molecular Structure Analysis
The molecular structure of Oic and its derivatives plays a crucial role in its reactivity and applications. Studies have focused on developing methods for the separation and analysis of Oic stereoisomers, highlighting the complexity of its stereochemistry. For instance, chiral high-performance liquid chromatography (HPLC) with pre-column derivatization has been employed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in Oic, demonstrating the compound's intricate stereochemical characteristics (Wang et al., 2009).
Chemical Reactions and Properties
Oic undergoes various chemical reactions that are significant for its functionalization and application in peptide synthesis. The stereochemical outcome of such reactions, including alpha-methylation, is heavily influenced by the steric hindrance imposed by its fused cyclohexane ring. These reactions enable the production of alpha-substituted analogues of Oic with high selectivity and retention of configuration, which are crucial for its incorporation into peptides (Sayago et al., 2008).
Scientific Research Applications
Synthesis of Proline Analogues
Octahydroindole-2-Carboxylic Acid is crucial in synthesizing cis-fused stereoisomers of proline analogues, particularly in enantiomerically pure forms. This is significant for biological applications (Sayago et al., 2011).
Angiotensin-Converting Enzyme (ACE) Inhibitors
It serves as a key intermediate in synthesizing some ACE inhibitors, vital for controlling blood pressure and treating heart conditions (Wang et al., 2009).
Trandolapril Synthesis
The compound is a critical intermediate in the elaboration of Trandolapril, an ACE inhibitor used for treating hypertension (Brion et al., 1992).
Cardiovascular Drugs
Octahydroindole-2-Carboxylic Acid is used as an intermediate for cardiovascular drugs like Trandolapril (Wang Zhi-xiang, 2007).
Isotope-Labeled Chiral Compounds
The synthesis of deuterium and carbon-14 labeled enantiomerically pure Octahydroindole-2-Carboxylic Acid and its analogs for research purposes has been explored (Zhang, 2012).
Peptide Synthesis
Octahydroindole-2-Carboxylic Acid is used in peptide synthesis, particularly for creating proline analogues with specific stereochemistry (Sayago et al., 2008).
Stereoselective Synthesis
It's used in stereoselective synthesis, especially for alpha-methylated stereoisomers, which are crucial in pharmaceutical chemistry (Sayago et al., 2008).
Chromatographic Analysis
Advanced chromatographic techniques have been developed for the separation and analysis of Octahydroindole-2-Carboxylic Acid stereoisomers, significant for purity testing in pharmaceuticals (Sun et al., 2006).
Drug Discovery
It serves as a scaffold in drug discovery, especially in designing compound libraries for natural product synthesis (Sydnes et al., 2016).
Conformational Studies in Peptides
Octahydroindole-2-Carboxylic Acid is used in studying conformational aspects of peptides, particularly in understanding the polyproline II helix structure (Kubyshkin & Budisa, 2017).
Safety And Hazards
properties
IUPAC Name |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RNJXMRFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindole-2-Carboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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